Methyl 2-Acetyl-5-oxopentanoate
Overview
Description
Methyl 2-Acetyl-5-oxopentanoate is an organic compound with the molecular formula C8H12O4 It is a methyl ester derivative of 2-acetyl-5-oxopentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-Acetyl-5-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2-acetyl-5-oxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, reducing the need for corrosive liquid acids and simplifying product purification.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically with reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups, often using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-Acetyl-5-oxopentanoate is utilized in several research domains:
Chemistry: As a building block in organic synthesis, it is used to construct more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which Methyl 2-Acetyl-5-oxopentanoate exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action would be determined by the specific molecular targets it interacts with, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-Acetyl-5-oxopentanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-Acetyl-3-methyl-5-oxopentanoate: Contains an additional methyl group on the pentanoate chain.
Uniqueness: Methyl 2-Acetyl-5-oxopentanoate is unique due to its specific ester and ketone functional groups, which provide distinct reactivity patterns compared to its analogs. This makes it particularly useful in synthetic applications where precise control over chemical transformations is required.
By understanding the properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields
Properties
IUPAC Name |
methyl 2-acetyl-5-oxopentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-6(10)7(4-3-5-9)8(11)12-2/h5,7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTFTIXLUPWAQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCC=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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